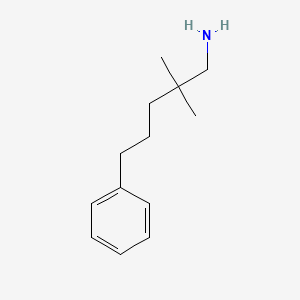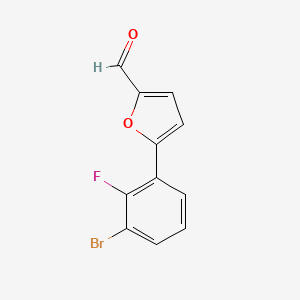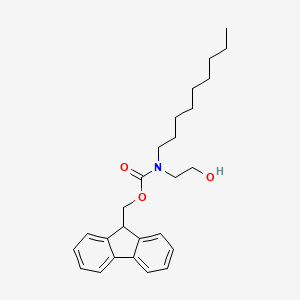
(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(nonyl)carbamate” is a chemical compound with the following IUPAC name : “this compound” is a chemical compound with the following IUPAC name: 9H-fluoren-9-ylmethyl 2-hydroxyethyl (methyl)carbamate . Its chemical formula is C18H19NO3 , and it has a molecular weight of 297.35 g/mol . This compound belongs to the carbamate class and contains a fluorene moiety.
Métodos De Preparación
Industrial Production Methods: Similarly, information on industrial-scale production methods is limited. it is likely that large-scale synthesis involves optimized procedures based on the available synthetic routes.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various chemical reactions, including:
- Oxidation : Potential oxidation reactions could lead to the formation of functional groups such as alcohols or ketones.
- Reduction : Reduction reactions may yield corresponding amines or other reduced derivatives.
- Substitution : Nucleophilic substitution reactions could occur at the carbamate group or other reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include:
- Oxidizing agents : For oxidation reactions.
- Reducing agents : For reduction processes.
- Nucleophiles : For substitution reactions.
Major products formed from these reactions would depend on the specific reaction conditions and the substituents present in the starting material.
Aplicaciones Científicas De Investigación
Chemistry:
- Organic Synthesis : Researchers may use this compound as a building block for more complex molecules.
- Fluorescent Probes : The fluorene moiety suggests potential applications in fluorescence studies.
- Biological Studies : Researchers might investigate its interactions with biological systems.
- Drug Development : The compound’s structure could inspire the design of novel drugs.
- Materials Science : It may find applications in materials with specific properties due to its unique structure.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains unspecified. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Unfortunately, the provided sources do not list similar compounds. further literature searches may reveal related structures for comparison.
Propiedades
Fórmula molecular |
C26H35NO3 |
|---|---|
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-nonylcarbamate |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-12-17-27(18-19-28)26(29)30-20-25-23-15-10-8-13-21(23)22-14-9-11-16-24(22)25/h8-11,13-16,25,28H,2-7,12,17-20H2,1H3 |
Clave InChI |
ANPJFJJOWMBOQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[(4-methoxy-3-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B13083338.png)
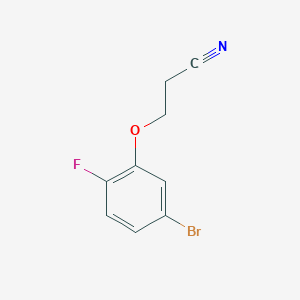
![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
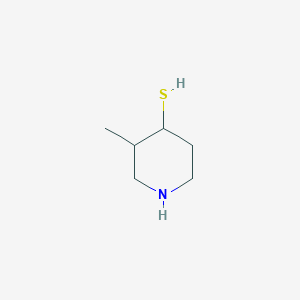
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
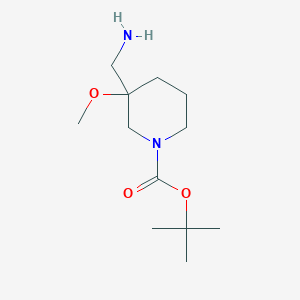
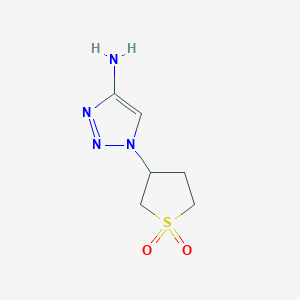
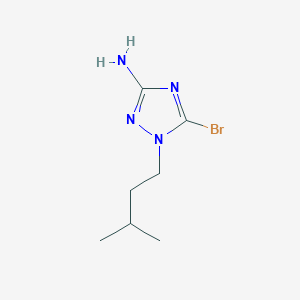

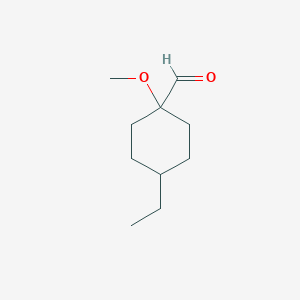
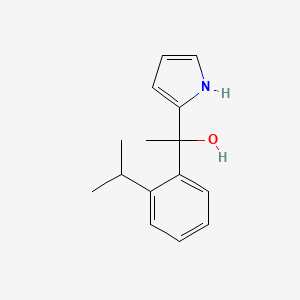
![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)
